molecular formula C8H9N3O B1455500 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 1314934-34-3

8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No. B1455500
M. Wt: 163.18 g/mol
InChI Key: QPFWBUBUXAJWEB-UHFFFAOYSA-N
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Description

The compound “8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” is a derivative of the pyrido[2,3-b]pyrazine family . It is a complex organic compound with potential applications in various fields .


Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives, including “8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one”, involves a series of chemical reactions . The synthetic strategies and approaches have been systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” is complex, and its analysis requires advanced techniques . The structure is characterized by a pyrido[2,3-b]pyrazine core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” are complex and require careful control of conditions . The reactions involve the assembly of the pyrazolopyridine system .

Scientific Research Applications

KRAS Activity and Cancer Treatment

Novel 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized and are recognized for their role as KRAS covalent inhibitors. These compounds are notably effective in treating cancer and other diseases linked with KRAS activity (De, 2022).

Advancements in Heterocyclic Chemistry

The research has led to the halogenation of various compounds such as 2,3-diphenylated quinoxaline, pyrido[2,3-b]pyrazine, and others, using specific lithium-zinc combinations. The resultant products underwent palladium-catalyzed couplings, leading to significant advancements in heterocyclic chemistry and the synthesis of compounds with potential biological properties (Lassagne et al., 2018).

Supramolecular Synthons in Crystal Engineering

The study of X-ray crystal structures of pyrazinic acid and isomeric methylpyrazine carboxylic acids has provided insights into the occurrence of carboxylic acid-pyridine supramolecular synthon in these heterocyclic acids. This knowledge plays a crucial role in understanding self-assembly in crystal structures and is significant for future crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).

Domino Approaches in Organic Chemistry

The domino approach has been employed to synthesize biologically relevant compounds, showcasing the efficiency and flexibility of this method in organic synthesis. This approach involves a Michael/intramolecular nucleophilic substitution pathway, proving its utility in the synthesis of various biologically active compounds (Palomba, Sancineto, Marini, Santi, & Bagnoli, 2018).

properties

IUPAC Name

8-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-2-3-9-8-7(5)11-6(12)4-10-8/h2-3H,4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFWBUBUXAJWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Mikami, S Nakamura, T Ashizawa… - Journal of medicinal …, 2017 - ACS Publications
Phosphodiesterase (PDE) 2A inhibitors have emerged as a novel mechanism with potential therapeutic option to ameliorate cognitive dysfunction in schizophrenia or Alzheimer’s …
Number of citations: 37 pubs.acs.org

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